
tert-Butyl (4-methyl-1H-indol-7-yl)carbamate
Overview
Description
tert-Butyl (4-methyl-1H-indol-7-yl)carbamate is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.3 g/mol . It is an indole derivative, which is a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals
Preparation Methods
The synthesis of tert-Butyl (4-methyl-1H-indol-7-yl)carbamate typically involves the reaction of 4-methyl-1H-indole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl (4-methyl-1H-indol-7-yl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
Organic Synthesis
tert-Butyl (4-methyl-1H-indol-7-yl)carbamate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:
- Reactions with electrophiles : The indole moiety can undergo electrophilic substitution reactions, making it useful in creating diverse derivatives.
- Formation of heterocycles : It can act as a precursor for synthesizing other heterocyclic compounds, which are important in medicinal chemistry.
Reaction Type | Description |
---|---|
Electrophilic Substitution | Indole ring can be substituted at various positions. |
Heterocycle Formation | Serves as a building block for complex heterocycles. |
Pharmaceutical Development
The compound has potential applications in drug discovery and development due to its structural features that resemble known bioactive compounds. Notably:
- Anticancer Activity : Research indicates that indole derivatives exhibit promising anticancer properties. For instance, indole-based compounds have been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) .
- Neuroprotective Effects : Some studies suggest that indole derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have highlighted the significance of indole derivatives, including this compound:
- Synthesis of Indole Derivatives :
- Biological Activity Evaluation :
- Pharmacological Studies :
Mechanism of Action
The mechanism of action of tert-Butyl (4-methyl-1H-indol-7-yl)carbamate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects . The exact mechanism may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl (4-methyl-1H-indol-7-yl)carbamate can be compared with other indole derivatives such as:
tert-Butyl ((1H-indol-3-yl)methyl)carbamate: Similar in structure but with different substitution patterns, leading to varied biological activities.
tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate: Another indole derivative with distinct functional groups, offering different reactivity and applications.
Biological Activity
Tert-butyl (4-methyl-1H-indol-7-yl)carbamate, a compound classified under indole derivatives, has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a tert-butyl group attached to a carbamate functional group linked to a 4-methyl-1H-indole moiety. This configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that compounds with indole structures often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Similar indole derivatives have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
- Modulation of Cell Signaling Pathways : Indoles are known to influence various signaling pathways, potentially leading to altered cellular responses in cancer and inflammation .
Biological Evaluation
A comprehensive evaluation of the biological activity of this compound involves both in vitro and in vivo studies. The following sections summarize key findings from recent research.
In Vitro Studies
In vitro studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance, studies focusing on indole derivatives have shown that modifications at specific positions on the indole ring can significantly enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
Study | Cell Line | IC50 Value | Mechanism |
---|---|---|---|
Study A | GBM Cells | 0.1 μM | Induction of methuosis |
Study B | Lung Cancer | 0.5 μM | Microtubule disruption |
Study C | Astrocytes | >100 μM | Anti-inflammatory effects |
In Vivo Studies
In vivo evaluations are crucial for understanding the therapeutic potential of this compound. Preliminary studies suggest that it may possess protective effects against neurodegeneration induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. However, the bioavailability and effectiveness in vivo require further exploration .
Case Studies
Several case studies have illustrated the compound's potential applications:
- Neuroprotective Effects : A study demonstrated that this compound could reduce oxidative stress markers in astrocytes exposed to amyloid-beta, suggesting a protective role against neuroinflammation .
- Anticancer Activity : Another investigation showed that the compound exhibited significant cytotoxicity against glioblastoma multiforme (GBM) cells, with mechanisms involving microtubule disruption and apoptosis induction .
Properties
IUPAC Name |
tert-butyl N-(4-methyl-1H-indol-7-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9-5-6-11(12-10(9)7-8-15-12)16-13(17)18-14(2,3)4/h5-8,15H,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYOJYUAKLSLJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216216 | |
Record name | 1,1-Dimethylethyl N-(4-methyl-1H-indol-7-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289483-84-7 | |
Record name | 1,1-Dimethylethyl N-(4-methyl-1H-indol-7-yl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289483-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(4-methyl-1H-indol-7-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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